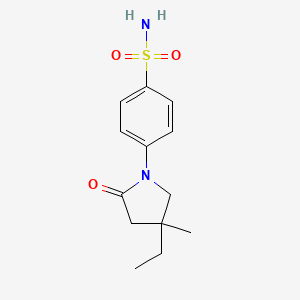
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is a compound that features a pyrrolidine ring, a benzenesulfonamide group, and specific ethyl and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves the construction of the pyrrolidine ring followed by the introduction of the benzenesulfonamide group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of n-butyl (3R)-4-carbamoylmethylamino-3-phenylbutyrate in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide in toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonamide group can bind to proteins or enzymes, affecting their function. The compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but lacks the benzenesulfonamide group.
Pyrrolidine-2,5-diones: Contains additional carbonyl groups, leading to different reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical contexts.
Uniqueness
4-(4-Ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific substitutions and the presence of both the pyrrolidine ring and benzenesulfonamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
36090-33-2 |
|---|---|
Molecular Formula |
C13H18N2O3S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
4-(4-ethyl-4-methyl-2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H18N2O3S/c1-3-13(2)8-12(16)15(9-13)10-4-6-11(7-5-10)19(14,17)18/h4-7H,3,8-9H2,1-2H3,(H2,14,17,18) |
InChI Key |
QUQSRPRFAMRTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
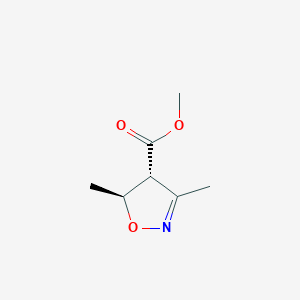
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
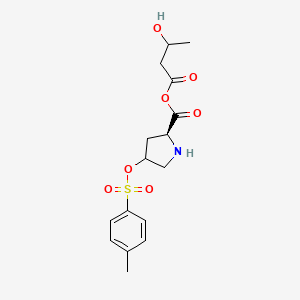
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
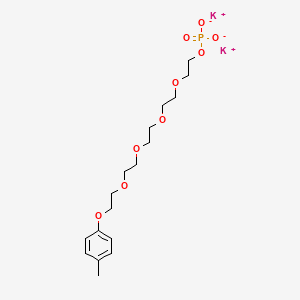
![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
gold](/img/structure/B12891382.png)
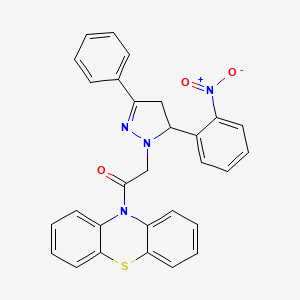

![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)
![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)
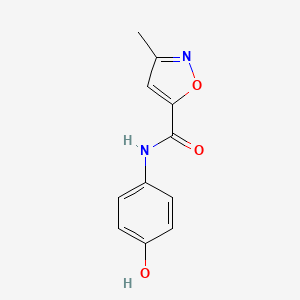
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
